Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

Catalog No.
S1902103
CAS No.
886059-84-3
M.F
C13H30BF4P
M. Wt
304.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl(neopentyl)phosphonium tetrafluorobor...

CAS Number

886059-84-3

Product Name

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate

IUPAC Name

ditert-butyl(2,2-dimethylpropyl)phosphanium;tetrafluoroborate

Molecular Formula

C13H30BF4P

Molecular Weight

304.16 g/mol

InChI

InChI=1S/C13H29P.BF4/c1-11(2,3)10-14(12(4,5)6)13(7,8)9;2-1(3,4)5/h10H2,1-9H3;/q;-1/p+1

InChI Key

UWNPUGYQGIWNRI-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)C[PH+](C(C)(C)C)C(C)(C)C

Catalyst Precursor for Transition-Metal-Mediated Couplings

DTBNeopPhB(F4) serves as a valuable precursor for transition-metal catalysts used in numerous cross-coupling reactions. These reactions form new carbon-carbon bonds between two organic fragments. Due to its steric bulk, DTBNeopPhB(F4) helps stabilize the reactive transition metal centers while allowing for efficient substrate binding and product formation. Research has shown its effectiveness in various coupling reactions, including:

  • Buchwald-Hartwig amination: Formation of carbon-nitrogen bonds ()
  • Suzuki-Miyaura coupling: Formation of carbon-carbon bonds between an aryl or vinyl boronic acid and an organic halide ()
  • Stille coupling: Formation of carbon-carbon bonds between an organotin reagent and an organic halide ()
  • Sonogashira coupling: Formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide ()

The bulky nature of DTBNeopPhB(F4) can be particularly advantageous for reactions involving hindered substrates, where bulky ligands can prevent unwanted side reactions.

Frustrated Lewis Acid (FLA) Catalysis

DTBNeopPhB(F4) can also function as a frustrated Lewis acid (FLA) due to the weak interaction between the positively charged phosphonium center and a Lewis base. FLAs activate Lewis bases without forming a strong covalent bond. This property makes DTBNeopPhB(F4) useful in various catalytic processes, including:

  • Polymerization reactions: FLAs can activate monomers for controlled polymerization, leading to polymers with well-defined structures ()
  • Small molecule activation: FLAs can activate small molecules for subsequent reactions, such as hydrogen activation for clean energy applications ()

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate is an organophosphorus compound with the chemical formula C13H30BF4PC_{13}H_{30}BF_{4}P and a molecular weight of 304.16 g/mol. It is categorized as a phosphonium salt, characterized by the presence of a phosphonium cation and a tetrafluoroborate anion. This compound is typically stored under nitrogen to prevent degradation and is sensitive to light, requiring storage at temperatures between 2-8°C .

Typical of phosphonium salts, including:

  • Nucleophilic Substitution: The phosphonium cation can undergo nucleophilic attack, leading to the substitution of the tert-butyl or neopentyl groups.
  • Decomposition Reactions: Under certain conditions, it may decompose to form other phosphorus-containing compounds.
  • Formation of Phosphine Oxides: Upon oxidation, this compound can yield phosphine oxides, which are significant in various synthetic pathways.

The synthesis of di-tert-butyl(neopentyl)phosphonium tetrafluoroborate typically involves the following steps:

  • Preparation of the Phosphonium Salt: This can be achieved by reacting neopentyl bromide with di-tert-butylphosphine in an appropriate solvent.
  • Formation of Tetrafluoroborate: The resulting phosphonium salt is then treated with tetrafluoroboric acid to form the final product.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high purity levels suitable for research applications.

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate has several applications in both academic and industrial settings:

  • Catalyst in Organic Synthesis: It serves as a catalyst in various organic reactions due to its ability to stabilize reaction intermediates.
  • Research Reagent: Utilized in synthetic chemistry for the development of new compounds and materials.
  • Potential Pharmaceutical

Interaction studies involving di-tert-butyl(neopentyl)phosphonium tetrafluoroborate have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in organic synthesis and potential biological interactions. Additionally, investigations into its interactions with biological macromolecules could provide insights into its mechanism of action in cancer differentiation processes.

Di-tert-butyl(neopentyl)phosphonium tetrafluoroborate shares structural and functional similarities with several other phosphonium salts. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
Di-tert-butylphenylphosphonium tetrafluoroborateC14H24BF4PC_{14}H_{24}BF_{4}PContains a phenyl group instead of neopentyl, affecting solubility and reactivity.
Tri-n-butylphosphonium tetrafluoroborateC12H27BF4PC_{12}H_{27}BF_{4}PLess sterically hindered than di-tert-butyl(neopentyl) variant, influencing catalytic properties.
Benzyltriethylphosphonium tetrafluoroborateC12H18BF4PC_{12}H_{18}BF_{4}PFeatures a benzyl group; used in similar catalytic applications but with different selectivity.

The uniqueness of di-tert-butyl(neopentyl)phosphonium tetrafluoroborate lies in its steric hindrance from the tert-butyl groups combined with the neopentyl structure, which can significantly influence its reactivity and selectivity in

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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